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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

2-Undecyloxirane (also known as 1,2-epoxytridecane).

Frequently Asked Questions (FAQs)
Q1: What is 2-Undecyloxirane and what are its key properties?

2-Undecyloxirane is a long-chain terminal epoxide. Its key chemical and physical properties

are summarized below.[1]

Property Value

Molecular Formula C₁₃H₂₆O

Molecular Weight 198.34 g/mol

CAS Number 1713-31-1

Appearance
Colorless liquid (typical for similar long-chain

epoxides)

Boiling Point Not readily available

Solubility Soluble in organic solvents, insoluble in water

Q2: What are the main applications of 2-Undecyloxirane in research and drug development?
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2-Undecyloxirane serves as a versatile building block in organic synthesis. Due to its epoxide

functional group, it can undergo ring-opening reactions with various nucleophiles to introduce a

1,2-difunctionalized undecyl chain into a molecule. This is particularly useful in drug discovery

for the synthesis of complex molecules with potential therapeutic activities, such as β-amino

alcohols and other bioactive compounds.[2][3][4] The long lipophilic undecyl chain can also be

exploited to increase the lipid solubility of drug candidates.[5]

Q3: How should 2-Undecyloxirane be stored?

Like other epoxides, 2-Undecyloxirane should be stored in a cool, dry, and well-ventilated

area, away from strong acids, bases, and oxidizing agents to prevent premature ring-opening

or polymerization. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen)

to prevent degradation.

Troubleshooting Guide
This guide addresses common issues encountered during experiments with 2-
Undecyloxirane, particularly in ring-opening reactions.

Issue 1: Low or No Reaction Conversion
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Potential Cause Troubleshooting Steps

Low Reactivity of Nucleophile

- Increase the reaction temperature. - Use a

catalyst (e.g., a Lewis acid for weak

nucleophiles or a base to deprotonate the

nucleophile). - For alcohol and thiol

nucleophiles, consider converting them to their

more reactive alkoxide or thiolate forms using a

base like sodium hydride.

Steric Hindrance

- While 2-Undecyloxirane is a terminal epoxide

and therefore less sterically hindered at one

carbon, a bulky nucleophile may still react

slowly. Increase reaction time and/or

temperature.

Inadequate Solvent

- Ensure the solvent is appropriate for the

reaction type. For reactions with ionic

nucleophiles, a polar aprotic solvent like DMF or

DMSO may be suitable. For other reactions,

THF, diethyl ether, or the nucleophile itself (if a

liquid) can be used.

Catalyst Inactivation

- Ensure the catalyst is not poisoned by

impurities in the reactants or solvent. Use

freshly purified reagents and dry solvents.

Issue 2: Poor Regioselectivity in Ring-Opening
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Potential Cause Troubleshooting Steps

Reaction Conditions Favoring Mixture of

Products

- For nucleophilic attack at the less substituted

carbon (C2), use basic or neutral conditions with

a strong nucleophile (e.g., alkoxides, amides).

This follows an SN2 mechanism. - For

nucleophilic attack at the more substituted

carbon (C1), use acidic conditions. The

protonated epoxide can be attacked by a weak

nucleophile. Note that for terminal epoxides,

attack at the less hindered site is generally

favored even under acidic conditions, but the

selectivity may be lower.

Issue 3: Formation of Side Products (e.g., Diol)

Potential Cause Troubleshooting Steps

Presence of Water

- Ensure all glassware is thoroughly dried and

reactions are run under anhydrous conditions,

especially when using water-sensitive reagents

like Grignard reagents or strong bases. - Use

anhydrous solvents.

Polymerization

- Avoid high concentrations of strong acids or

bases which can catalyze the polymerization of

the epoxide. Add reagents slowly and maintain a

controlled temperature.

Issue 4: Difficulty in Product Purification
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Potential Cause Troubleshooting Steps

Similar Polarity of Product and Starting Material

- Optimize column chromatography conditions

(e.g., try different solvent systems, use a

gradient elution). - Consider derivatizing the

product to change its polarity for easier

separation.

Emulsion Formation During Workup

- Add brine (saturated NaCl solution) to the

aqueous layer to break up emulsions. - Filter the

mixture through a pad of celite.

Experimental Protocols
Below are detailed methodologies for key experiments involving 2-Undecyloxirane.

Protocol 1: Synthesis of a β-Amino Alcohol via Ring-
Opening with an Amine
This protocol describes the reaction of 2-Undecyloxirane with a primary or secondary amine to

yield a β-amino alcohol.

Materials:

2-Undecyloxirane

Amine (e.g., benzylamine)

Ethanol (or another suitable solvent)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle
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Rotary evaporator

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

In a round-bottom flask, dissolve 2-Undecyloxirane (1 equivalent) in ethanol.

Add the amine (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography to obtain the desired β-amino

alcohol.

Expected Yields and Reaction Times (Illustrative):

Nucleophile Temperature (°C) Time (h) Typical Yield (%)

Benzylamine Reflux (Ethanol) 8 85-95

Morpholine 80 12 80-90

Aniline 100 (neat) 24 70-85

Protocol 2: GC-MS Analysis of 2-Undecyloxirane and its
Reaction Products
This protocol provides a general method for the analysis of 2-Undecyloxirane and its

derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)

Capillary column suitable for separating non-polar to semi-polar compounds (e.g., DB-5ms

or equivalent)

Sample Preparation:

Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as

hexane or ethyl acetate.

For reaction monitoring, dilute a small aliquot of the reaction mixture in the same solvent.

For purified products, prepare a dilute solution (e.g., 10-100 µg/mL).

GC-MS Parameters (Starting Point):

Parameter Value

Injector Temperature 250 °C

Injection Volume 1 µL

Split Ratio 20:1

Carrier Gas Helium

Flow Rate 1 mL/min

Oven Program

- Initial temperature: 70 °C, hold for 2 min -

Ramp: 10 °C/min to 280 °C - Final hold: 5 min at

280 °C

MS Transfer Line Temp 280 °C

Ion Source Temp 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Scan Range 40-500 m/z

Data Analysis:
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Identify 2-Undecyloxirane and its products by their retention times and mass spectra. The

mass spectrum of 2-Undecyloxirane will show characteristic fragments. The product's mass

spectrum should be consistent with the expected structure, showing a molecular ion peak

and fragmentation patterns corresponding to the addition of the nucleophile.

Protocol 3: NMR Analysis of 2-Undecyloxirane and a
Ring-Opened Product
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

¹H NMR of 2-Undecyloxirane (in CDCl₃, illustrative shifts):

~2.9 ppm (m, 1H): Proton on C1 of the oxirane ring.

~2.7 ppm (dd, 1H) & ~2.4 ppm (dd, 1H): Protons on C2 of the oxirane ring.

~1.5-1.2 ppm (m, 20H): Methylene protons of the undecyl chain.

~0.9 ppm (t, 3H): Methyl protons of the undecyl chain.

¹H NMR of a β-Amino Alcohol Product (e.g., from reaction with benzylamine, in CDCl₃,

illustrative shifts):

~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.

~3.8 ppm (s, 2H): Methylene protons of the benzyl group.

~3.7 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group.

~2.8-2.6 ppm (m, 2H): Protons on the carbon bearing the amino group.

~1.4-1.2 ppm (m, 20H): Methylene protons of the undecyl chain.
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~0.9 ppm (t, 3H): Methyl protons of the undecyl chain.

Signaling Pathway and Experimental Workflow
Diagrams
Wnt Signaling Pathway: A Potential Target in Drug
Development
Long-chain lipophilic molecules can modulate cellular signaling pathways. The Wnt signaling

pathway, which is crucial in cell proliferation and differentiation, is a common target in cancer

drug discovery. While there is no direct evidence of 2-Undecyloxirane modulating the Wnt

pathway, its derivatives, with their long lipid chains, could potentially interact with components

of this pathway at the cell membrane. The following diagram illustrates a simplified canonical

Wnt signaling pathway.
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Caption: Simplified Canonical Wnt Signaling Pathway.

Experimental Workflow for Synthesis and
Characterization
The following diagram outlines a typical experimental workflow for the synthesis of a 2-
Undecyloxirane derivative and its subsequent characterization.
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Caption: Workflow for Synthesis and Analysis.

Logical Relationship for Troubleshooting Reaction
Conversion
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This diagram illustrates the logical steps to troubleshoot a low-conversion ring-opening

reaction.
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Caption: Troubleshooting Low Reaction Conversion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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